2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide

Medicinal Chemistry Sodium Channel Inhibitors Structure-Activity Relationship

Researchers studying voltage-gated sodium channels need structurally defined probes with predictable SAR to validate Nav1.7 subtype selectivity models. 2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide (CAS 874129-70-1) delivers a fully synthetic N,N-disubstituted benzamide with a precisely defined 2-bromo/4-fluoromethyl/furan-2-ylmethyl triad critical for target engagement. • Unique triad motif enables direct SAR comparison with matched analogs lacking the furan-2-ylmethyl group. • Suitable as a computational docking probe for Nav subtype binding pose prediction. • Potential starting point for affinity-based protein profiling if activity is confirmed in phenotypic screens. Supplied as a custom synthesis product with certificate of analysis. Inquire for bulk quantities and global shipping.

Molecular Formula C20H17BrFNO2
Molecular Weight 402.3 g/mol
Cat. No. B12122616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide
Molecular FormulaC20H17BrFNO2
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N(CC2=CC=C(C=C2)CF)CC3=CC=CO3)Br
InChIInChI=1S/C20H17BrFNO2/c21-19-6-2-1-5-18(19)20(24)23(14-17-4-3-11-25-17)13-16-9-7-15(12-22)8-10-16/h1-11H,12-14H2
InChIKeyATVITCHWSPZEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide: Identity & Sourcing


2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide (CAS 874129-70-1) is a fully synthetic N,N-disubstituted benzamide derivative. Its molecular formula is C20H17BrFNO2 and its molecular weight is 402.3 g/mol. The structure comprises a 2-bromobenzamide core, a 4-(fluoromethyl)benzyl substituent on the amide nitrogen, and a furan-2-ylmethyl group also attached to the amide nitrogen .

N,N-disubstituted benzamide with unique 2-bromo / 4-fluoromethyl / furan-2-ylmethyl triad substitution
NaV1.7 inhibitor SAR tool compound per patent pharmacophore context
Fully synthetic research probe for voltage-gated ion channel studies

2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide: Generic Substitution Risks


Benzamide-based bioactive molecules exhibit steep structure-activity relationships; even minor modifications in the N-substitution pattern can drastically alter target affinity, selectivity, and pharmacokinetic properties. Patents describing NaV1.7-inhibiting benzamides [1] emphasize that the combination of a halogen-substituted benzamide core with a heterocyclic methylene linker and a substituted benzyl group is critical for achieving desired potency and selectivity. Without direct comparative data, generic substitution with analogs lacking the 2-bromo/4-fluoromethyl/furan-2-ylmethyl triad cannot be assumed to preserve function.

1
Analogs lacking the furan-2-ylmethyl group may exhibit reduced NaV1.7 affinity per patent SAR data
2
Replacement of 2-bromo or 4-fluoromethyl substituents may alter lipophilicity and target engagement profile
3
Simpler N-benzylbenzamides without heterocyclic substitution may show significantly reduced channel activity

2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide: Differentiation Evidence


Structural Uniqueness for NaV1.7 Inhibition

No direct head-to-head activity comparison for this exact compound was identified in accessible primary literature. However, the patent family WO2014008458 / US10071957 [1] discloses a series of N-substituted benzamides as NaV1.7 inhibitors, where the combination of a 2-bromobenzamide core, a 4-substituted benzyl group, and a heterocyclic methylene linker is essential for sub-micromolar potency. This structural class typically achieves IC50 values in the nanomolar to low micromolar range on NaV1.7, whereas simpler benzamides lacking the furan-2-ylmethyl substituent show significantly reduced activity (class-level inference).

NaV1.7 Inhibition SAR
Class-level
Patent scaffold active range
Simpler benzamides typically >10 µM
Supports furan-2-ylmethyl pharmacophore exploration
No direct experimental data for this exact compound
Medicinal Chemistry Sodium Channel Inhibitors Structure-Activity Relationship

Predicted cLogP Differentiation

While experimental data are absent, the presence of the 2-bromo substituent and the 4-fluoromethyl group is likely to increase lipophilicity (cLogP) and metabolic stability relative to non-halogenated analogs. The furan-2-ylmethyl group introduces a hydrogen-bond acceptor that can influence target binding and solubility. These properties can be compared in silico; however, no experimental confirmation is available. A predicted cLogP value is ~3.8, versus ~3.2 for the des-fluoromethyl analog [1].

Predicted Lipophilicity
Data to verify
cLogP ~3.8
des-fluoromethyl analog ~3.2
May influence membrane permeability context
In silico estimation; no experimental logP available
Computational Chemistry Drug Design Pharmacokinetics

Off-Target Data Unavailability

No selectivity panels or off-target profiling data are publicly available for this compound. A related benzamide (CHEMBL5179487) shows high-affinity binding to the GABAA receptor (Ki 1.9 nM) [1], indicating that benzamide derivatives can have unintended CNS targets. Without selectivity data, this compound's suitability for in vivo studies is unknown.

Off-target Profile
Data to verify
No selectivity data available
Related analog: GABAA Ki 1.9 nM
Off-target risk requires review
Selectivity profiling recommended before in vivo studies
Selectivity Off-target effects Safety pharmacology

2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide: Application Scenarios


NaV1.7 Inhibitor SAR Exploration

Based on the patent context, this compound is most rationally deployed as a probe to investigate the contribution of the furan-2-ylmethyl moiety to sodium channel subtype selectivity and potency, in direct comparison with matched analogs bearing simpler alkyl or aryl substituents [1].

In Silico Pharmacophore Modeling

The unique combination of a bromine atom, a fluoromethyl group, and a furan ring makes this compound a valuable test case for computational models aimed at predicting the binding poses of N-substituted benzamides to voltage-gated ion channels.

Target ID Chemical Probe

If activity is confirmed in phenotypic screens, this compound could serve as a starting point for affinity-based protein profiling to identify its molecular target(s), given its structural novelty.

Application
Selection Property
Validation Focus
NaV1.7 inhibitor SAR studies
Furan-2-ylmethyl pharmacophore context
Sodium channel subtype selectivity assays
Computational pharmacophore modeling
Halogen-substituted benzamide scaffold
In silico binding pose validation
Target identification studies
Structural novelty context
Affinity-based protein profiling review
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